molecular formula C14H17NO2 B1208973 Indeloxazine CAS No. 60929-23-9

Indeloxazine

Cat. No. B1208973
CAS RN: 60929-23-9
M. Wt: 231.29 g/mol
InChI Key: MADRVGBADLFHMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indeloxazine hydrochloride's synthesis involves a practical method established through preferential crystallization from an equilibrium mixture of its tautomer and employing a catalytic amount of base in methanol (MeOH). This process highlights the chemical ingenuity in achieving the desired isomer with potent pharmacological activities, notably its strong antidepressive and cerebral-activating properties (Kojima et al., 1985).

Molecular Structure Analysis

The molecular structure of indeloxazine, characterized by the presence of an inden-7-yloxy methyl group attached to a morpholine ring, plays a critical role in its pharmacological effects. This unique configuration is pivotal for its interaction with various neurotransmitter systems, underscoring the importance of structural attributes in determining the compound's therapeutic potential.

Chemical Reactions and Properties

Indeloxazine undergoes several chemical transformations, including dihydrodiol formation in the indene ring, hydroxylation, and N-acetylation. These reactions contribute to its metabolic fate in biological systems, with the formation of metabolites that include glucuronic acid or glucose conjugates. Such chemical reactions are essential for understanding the drug's bioavailability and pharmacokinetics (Kamimura et al., 1987).

Physical Properties Analysis

The physical properties of indeloxazine, including its solubility and crystalline form, are influenced by its molecular structure and the conditions under which it is synthesized and stored. These properties are crucial for the compound's formulation and delivery as a pharmaceutical agent.

Chemical Properties Analysis

Indeloxazine's chemical properties, such as its reactivity and stability, are determined by its molecular framework and the presence of functional groups. These properties are vital for its interaction with biological targets and the subsequent therapeutic effects. The drug's ability to undergo specific metabolic pathways, including alpha-glucoside formation, reflects its complex interaction with the body's biochemical processes, leading to its distinctive pharmacological profile (Kamimura et al., 1988).

Scientific Research Applications

1. Analgesic Effects in Diabetic Neuropathy

Indeloxazine, specifically its isomer AS1069562, has shown promising results in the treatment of painful diabetic neuropathy. A study by Murai et al. (2014) demonstrated that AS1069562 significantly improved mechanical allodynia in diabetic rats and had a persistent analgesic effect even after treatment discontinuation. This effect was linked to the restoration of neurotrophic factors and nerve conduction velocity, indicating a potential curative-like effect for painful diabetic neuropathy (Murai et al., 2014).

2. Broad Antinociceptive Effects

The broad antinociceptive effects of AS1069562, the (+)-isomer of indeloxazine, have been observed in various pain models. Murai et al. (2014) showed that AS1069562 inhibited both C-fiber- and non-C-fiber-dependent prostaglandin-induced allodynia in mice. This comprehensive effect is attributed to its action on multiple serotonin (5-HT) receptors, suggesting its potential as a more effective treatment option for different types of pain compared to other antidepressants (Murai et al., 2014).

3. Treatment of Nociceptive Pain

AS1069562 has also been found effective in rat models of inflammatory and noninflammatory nociceptive pain, particularly in arthritis pain models. Murai et al. (2015) reported that AS1069562 significantly improved pain-related behavior in these models. Its analgesic effect was sustained for 24 hours post-administration, highlighting its potential as an effective treatment for nociceptive pain (Murai et al., 2015).

4. Unique Characteristics in Spinal Monoamine Turnover

A study by Murai et al. (2014) explored AS1069562's effects on spinal monoamine turnover in a rat model of neuropathic pain. This study found that AS1069562 significantly elevated extracellular serotonin and norepinephrine levels in the rat spinal dorsal horn. These unique characteristics in spinal monoamine turnover suggest that AS1069562 might offer a distinct therapeutic profile for neuropathic pain treatment compared to current antidepressants (Murai et al., 2014).

Safety And Hazards

Safety measures for handling Indeloxazine include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(3H-inden-4-yloxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRVGBADLFHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65043-22-3 (hydrochloride)
Record name Indeloxazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30866833
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeloxazine

CAS RN

60929-23-9
Record name Indeloxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60929-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indeloxazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDELOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834M09R1KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
722
Citations
M Yamamoto, M Shimizu - Neuropharmacology, 1987 - Elsevier
… the administration of indeloxazine. … indeloxazine possesses activating effects on cerebral functions, including learning and the EEG, and that the pharmacological profile of indeloxazine …
Number of citations: 32 www.sciencedirect.com
T KOJIMA, K NIIGATA, T FUJIKURA… - Chemical and …, 1985 - jstage.jst.go.jp
The synthesis of (±)-2-[(inden-7-yloxy) methyl] morpholine hydrochloride (7· HCl, YM-08054, indeloxazine hydrochloride) and its optical resolution into levo-and dextro-isomers were …
Number of citations: 28 www.jstage.jst.go.jp
H Kamimura, Y Enjoji, H Sasaki, R Kawai, H Kaniwa… - Xenobiotica, 1987 - Taylor & Francis
… After oral administration of 14 C-indeloxazine hydrochloride, the plasma concentration of total radioactivity reached a maximum at 15 min and declined with an apparent half-life of 2.2h …
Number of citations: 12 www.tandfonline.com
M Shimizu-Sasamata, M Yamamoto… - … Biochemistry and Behavior, 1993 - Elsevier
… Indeloxazine is a racemic mixture with approximately equal proportions of the two … the active isomer of indeloxazine is the (+)-isomer or the (-)-isomer. Indeloxazine possesses inhibitory …
Number of citations: 15 www.sciencedirect.com
M Yamamoto, S Kawabata, M Shimizu - Neuropharmacology, 1989 - Elsevier
… of indeloxazine, suggesting that the drug possesses facilitatory effects on … indeloxazine, prolonged the survival time of mice subjected to anoxia. The greater effect of indeloxazine to …
Number of citations: 7 www.sciencedirect.com
T Yamaguchi, K Takahashi, M Suzuki… - Current therapeutic …, 1995 - Elsevier
… The pharmacologic actions of indeloxazine were compared … These results suggest that indeloxazine may possess … Furthermore, indeloxazine appears to exert a wider range of …
Number of citations: 4 www.sciencedirect.com
T Yamaguchi, M Suzuki, M Yamamoto - Naunyn-Schmiedeberg's archives …, 1997 - Springer
… Systemic administration of indeloxazine (3 and 10 mg/kg, ip) increased ACh and 5-HT … effect of indeloxazine on ACh release. When applied locally by reverse dialysis, indeloxazine (10 …
Number of citations: 44 link.springer.com
K Kimura, K Ezoe, H Yokozeki… - The Journal of …, 1996 - Wiley Online Library
… to indeloxazine hydrochloride, a cerebral activator. Patch testing with indeloxazine hydrochloride … Moreover, both the patch and challenge tests with indeloxazine hydrochloride induced …
Number of citations: 26 onlinelibrary.wiley.com
N Murai, T Aoki, S Tamura, T Sekizawa… - … of Pharmacology and …, 2014 - ASPET
AS1069562 [(R)-2-[(1H-inden-7-yloxy)methyl]morpholine monobenzenesulfonate] is the (+)-isomer of indeloxazine, which had been used clinically for the treatment of cerebrovascular …
Number of citations: 17 jpet.aspetjournals.org
N Murai, H Fushiki, S Honda, Y Murakami, A Iwashita… - Neuroscience, 2015 - Elsevier
Serotonin (5-HT) and norepinephrine (NE) have been implicated in the mediation of endogenous analgesic mechanisms via the descending inhibitory pain pathway in the brain, and …
Number of citations: 18 www.sciencedirect.com

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